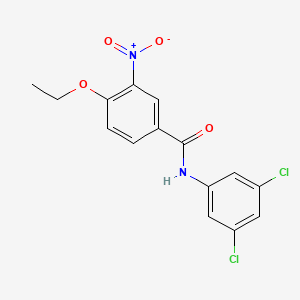
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide, also known as A-836,339, is a synthetic compound that belongs to the family of cannabinoid receptor agonists. It was first synthesized by Abbott Laboratories in 2006 and has since been studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors by N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to have analgesic effects in models of neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide is that it is a selective agonist for CB2 receptors, which allows for more targeted effects. However, one limitation is that its effects may be limited to immune cells, as CB2 receptors are primarily expressed in these cells.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide. One area of interest is in the development of novel CB2 receptor agonists with improved pharmacokinetic properties. Another area of interest is in the investigation of the potential use of N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide in the treatment of addiction, as CB2 receptors have been implicated in the modulation of reward pathways in the brain. Additionally, further research is needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-phenoxybutylamine in the presence of a base such as triethylamine. The resulting product is then purified through chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various fields of research. One area of interest is in the treatment of pain, as it has been shown to have analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-13-10-9-12(2)15(18)11-13/h4-11,16H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUQTVXKLFBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5103675.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)

![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-morpholinyl)propanoate dihydrochloride hydrate](/img/structure/B5103721.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)
![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)